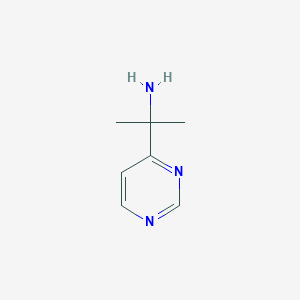

2-(Pyrimidin-4-yl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-pyrimidin-4-ylpropan-2-amine |

InChI |

InChI=1S/C7H11N3/c1-7(2,8)6-3-4-9-5-10-6/h3-5H,8H2,1-2H3 |

InChI Key |

AMYDFMDWTNVLKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyrimidin 4 Yl Propan 2 Amine and Its Derivatives

Retrosynthetic Analysis of the 2-(Pyrimidin-4-yl)propan-2-amine Structure

A logical retrosynthetic analysis of this compound suggests several viable disconnection approaches. The primary disconnection severs the C4-N bond, leading to a pyrimidine (B1678525) electrophile and a propan-2-amine nucleophile. This approach is predicated on the well-established reactivity of halopyrimidines towards nucleophilic aromatic substitution (SNAr). A key precursor would therefore be a 4-halopyrimidine, such as 4-chloropyrimidine (B154816), and propan-2-amine.

A deeper disconnection strategy involves the construction of the pyrimidine ring itself. This can be envisioned through the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. Specifically, for the target molecule, this would involve a reaction between a suitable three-carbon precursor bearing the propan-2-amine moiety and a source of the N-C-N fragment of the pyrimidine ring. This highlights the possibility of forming the core heterocyclic structure with the desired substituent already in place. advancechemjournal.comlakotalakes.com

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of the key C-N bond or the construction of the pyrimidine ring.

Amination Reactions of Pyrimidine Precursors

The most direct and widely employed method for the synthesis of aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a halopyrimidine. In the case of this compound, this involves the reaction of a 4-halopyrimidine, typically 4-chloropyrimidine, with propan-2-amine. The greater reactivity of the C4 position in pyrimidine towards nucleophilic attack, compared to the C2 position, generally favors the desired substitution pattern. libretexts.org

The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis has also been shown to be an effective method for accelerating these types of amination reactions, often leading to shorter reaction times and improved yields. nih.gov

For instance, the general procedure for the synthesis of 2-amino-4-substituted-pyrimidine derivatives involves reacting 2-amino-4-chloropyrimidine (B19991) with various amines in the presence of a base like triethylamine (B128534) in propanol (B110389) under microwave irradiation. nih.gov A similar approach can be envisioned for the synthesis of the target molecule, starting from 4-chloropyrimidine and propan-2-amine.

Table 1: Examples of Amination Reactions for the Synthesis of Aminopyrimidine Derivatives

| Precursor | Amine | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Methylamine | - | Dichloromethane | 5 °C to RT, 12 h | 2-Chloro-4-methylaminopyrimidine | ~80 (purity) | prepchem.com |

| 2-Amino-4-chloropyrimidine | 4-Methylpiperazine | Triethylamine | Propanol | 120-140 °C, 15-30 min (Microwave) | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | 54 | nih.gov |

| 2-Amino-4-chloropyrimidine | 4-(4-Fluorophenyl)piperazine | Triethylamine | Propanol | 120-140 °C, 15-30 min (Microwave) | 4-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | - | nih.gov |

This table presents examples of related amination reactions to illustrate the general conditions and yields for the synthesis of aminopyrimidines.

Cyclization Strategies for Pyrimidine Ring Formation

An alternative to the substitution approach is the construction of the pyrimidine ring from acyclic precursors. The Pinner synthesis, for example, involves the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound. To synthesize this compound via this route, one would require a guanidine derivative that incorporates the propan-2-yl group.

A general strategy involves the cyclocondensation of amidines with β-keto esters, which can be promoted by ultrasound irradiation to form substituted 4-pyrimidinols. These can then be converted to the corresponding 4-arylpyrimidines. google.com While not a direct route to the target amine, this highlights the versatility of cyclization methods in accessing diverse pyrimidine cores. The synthesis of 2-substituted 4-aminopyrimidines can also be achieved by reacting a nitrile with 3-aminocrotononitrile (B73559) in the presence of a base. google.com

Synthesis of Substituted this compound Derivatives

Further functionalization of the pyrimidine ring, particularly at the C2 or C5 positions, opens up a vast chemical space for the generation of novel derivatives with tailored properties. Carbon-carbon bond-forming reactions are especially valuable in this context.

Carbon-Carbon Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl and heteroaryl compounds. libretexts.org This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and a halide or triflate has been successfully applied to the functionalization of pyrimidine rings.

For the synthesis of 2-aryl-4-(propan-2-amino)pyrimidine derivatives, a key intermediate would be a 2-halo-4-(propan-2-amino)pyrimidine. This precursor can be prepared by the selective amination of a 2,4-dihalopyrimidine, followed by the Suzuki-Miyaura coupling reaction. The regioselectivity of the initial amination is crucial, with the C4 position generally being more reactive towards nucleophilic substitution. nih.gov

The Suzuki-Miyaura reaction on the pyrimidine core is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate or potassium phosphate. The choice of solvent is also critical, with mixtures of an organic solvent (e.g., toluene, dioxane) and water often being employed. nih.govmdpi.com

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyrimidine Scaffolds

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 55 °C, 12 h | 2-Chloro-4-phenylpyrimidine | - | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | 5-Aryl-2-methylpyridin-3-amines | Moderate to Good | mdpi.com |

| 2-Chloro-4,6-dimethylpyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80 °C, 12 h | 2-Phenyl-4,6-dimethylpyrimidine | 95 | nih.gov |

This table provides examples of Suzuki-Miyaura reactions on related heterocyclic systems to illustrate the general reaction conditions and potential for derivatization.

Other Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of substituted pyrimidines. thieme-connect.comjst.go.jplibretexts.org These reactions typically involve the coupling of a halopyrimidine with an organometallic reagent in the presence of a palladium catalyst. jst.go.jpnobelprize.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nobelprize.orgwikipedia.org

For instance, the arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes can be achieved using dichlorobis(triphenylphosphine)palladium as a catalyst. jst.go.jp This methodology has also been extended to the synthesis of vinylpyrimidines. jst.go.jp The reactivity of the halogen substituent on the pyrimidine ring is a key factor, with iodides generally being more reactive than chlorides. thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 4-Iodopyrrolopyrimidine | 2-Ethynyl-N-mesylaniline | Dichlorobis(triphenylphosphine)palladium and Copper(I) iodide | 4-(Indol-2-yl)pyrrolo[2,3-d]pyrimidines | thieme-connect.com |

| Halopyrimidines | Aryl- and Vinyltributylstannanes | Dichlorobis(triphenylphosphine)palladium | Aryl- and Vinylpyrimidines | jst.go.jp |

Carbon-Nitrogen Bond Forming Reactions

The introduction of the amino group at the C4 position of the pyrimidine ring is a critical step in the synthesis of this compound. This is typically achieved through carbon-nitrogen bond forming reactions, with Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) being the most prominent methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. wikipedia.orgnumberanalytics.com This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered and bidentate ligands often providing the best results. wikipedia.org This methodology has been successfully applied to the synthesis of phenylurea-pyrimidine derivatives, highlighting its utility in constructing complex molecules. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including amines, onto an aromatic ring. nih.govyoutube.com In the context of pyrimidine chemistry, the reaction of a halopyrimidine with an amine can lead to the formation of the corresponding aminopyrimidine. nih.gov The reaction proceeds through a Meisenheimer-like intermediate, and the regioselectivity is influenced by the electronic properties of the pyrimidine ring. stackexchange.comstackexchange.com

Generally, nucleophilic attack is favored at the C4 position of 2,4-dihalopyrimidines due to the greater stabilization of the negative charge in the intermediate by the adjacent nitrogen atom. stackexchange.comstackexchange.com This selectivity makes SNAr a valuable tool for the synthesis of 4-aminopyrimidine (B60600) derivatives. thieme-connect.com The reaction can be carried out under various conditions, including the use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG). nih.gov

| Starting Material | Reagent | Product | Conditions | Reference |

| 2,4-Dichloropyrido[3,2-d]pyrimidine | Various amines | 2-Substituted pyrido[3,2-d]pyrimidines | SNAr and Palladium-catalyzed cross-coupling | thieme-connect.com |

| 4-Chlorothieno[3,2-d]pyrimidine | 2-Trifluoromethylaniline | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | PEG-400, 120 °C | nih.gov |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole, various anilines | 2,4-Diaminopyrimidines | Nucleophilic substitution | nih.gov |

Cyclocondensation Reactions for Pyrimidine Synthesis

The construction of the pyrimidine ring itself is a foundational aspect of synthesizing this compound and its derivatives. Cyclocondensation reactions are a common and versatile approach to building the pyrimidine core. nih.govresearchgate.net This strategy typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. youtube.com

For example, chalcones can be condensed with guanidine derivatives to produce substituted pyrimidines. nih.gov The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the outcome of the reaction. nih.gov Microwave-assisted synthesis has also been employed to facilitate these cyclocondensation reactions, often leading to improved yields and shorter reaction times. organic-chemistry.org

A notable example is the reaction of dihydroisoquinolines with Meldrum's acid, which can lead to the formation of polycyclic pyrimidin-4-ones through a one-step, divergent process. acs.org The specific outcome of this reaction is dependent on the substituent at the C1 position of the dihydroisoquinoline. acs.org

Functional Group Interconversions and Modifications on the Pyrimidine Ring and Propan-2-amine Side Chain

Following the construction of the core pyrimidine structure, further modifications can be made through functional group interconversions. umich.edu These transformations allow for the diversification of the pyrimidine scaffold and the introduction of the desired propan-2-amine side chain or its precursors.

Ring transformations, such as pyrimidine-to-pyridine interconversions, can also be employed to generate structural diversity. wur.nlwur.nl These reactions can be induced by nucleophiles or proceed through hetero Diels-Alder cycloadditions. wur.nl Furthermore, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification, where the pyrimidine ring is opened and then recyclized with different reagents to form a variety of other heterocycles. nih.gov

Site-selective C-H functionalization is an emerging and powerful tool for modifying the pyrimidine ring. nih.gov For example, a C2-selective amination of pyrimidines has been developed, proceeding through a pyrimidinyl iminium salt intermediate. nih.gov This method allows for the direct introduction of an amino group at a specific position on the pyrimidine ring with high selectivity. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound requires stereoselective methods to control the configuration of the stereocenter in the propan-2-amine side chain. While specific examples for the direct stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of stereoselective synthesis can be applied.

Inspiration can be drawn from the stereoselective synthesis of other chiral molecules containing similar structural motifs. nih.govelsevierpure.comrsc.org For instance, the stereoselective addition of Grignard reagents to chiral imines or the use of chiral auxiliaries can be employed to introduce the chiral center with high diastereoselectivity. rsc.orgresearchgate.net Asymmetric catalysis, using chiral catalysts, is another powerful approach to achieve enantioselective synthesis.

The development of stereoselective routes to chiral building blocks that can then be incorporated into the pyrimidine structure is a common strategy. nih.gov For example, the stereoselective synthesis of chiral amines or alcohols can be achieved, and these can then be coupled to a pre-functionalized pyrimidine ring.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. After the key stereoselective transformation, the auxiliary is removed and can often be recycled. While specific examples for the direct synthesis of this compound using this method are not extensively documented, the principles are well-established in organic synthesis. For instance, pseudoephedrine and its analogue, pseudoephenamine, are versatile chiral auxiliaries used in the asymmetric alkylation of enolates to create chiral centers, including quaternary ones. orientjchem.org These auxiliaries form amide derivatives with carboxylic acids, and subsequent deprotonation and reaction with an electrophile occur with high diastereoselectivity due to the steric influence of the auxiliary's methyl group. orientjchem.orgrsc.org Another notable chiral auxiliary is 1,1'-Binaphthyl-2,2'-diol (BINOL), which has been employed in the asymmetric synthesis of various cyclic compounds. rsc.org The application of such auxiliaries to precursors of this compound could provide a viable pathway to its enantiomerically pure forms. A general industrial application of chiral auxiliaries can be seen in the synthesis of Tipranavir, an HIV protease inhibitor, and Atorvastatin, a cholesterol-lowering drug. rsc.org

Asymmetric Catalysis in Pyrimidine Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product, is a highly efficient and atom-economical approach. nih.gov Transition metal-catalyzed asymmetric hydrogenation is a prominent strategy for the synthesis of chiral amines. nih.gov For N-heterocyclic compounds like pyrimidines, iridium catalysts bearing chiral phosphine-oxazoline ligands have shown high efficiency in the asymmetric hydrogenation of related systems like isoquinolines and pyridines. researchgate.net For example, rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been achieved with excellent enantioselectivities (up to 98% ee). researchgate.net

While direct asymmetric catalytic synthesis of this compound is not widely reported, related strategies provide a strong foundation. For instance, the asymmetric allylation of imines, catalyzed by chiral BINOL derivatives, offers a route to chiral amines. beilstein-journals.org Furthermore, chiral primary amine-based organocatalysts have proven effective in a variety of enantioselective transformations. rsc.org These methods, applied to appropriate pyrimidine-containing precursors, hold significant promise for the development of efficient asymmetric syntheses of this compound and its chiral derivatives.

Development of Novel and Green Synthetic Routes for Pyrimidine Amines

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. rasayanjournal.co.inresearchgate.netrsc.org These approaches not only minimize environmental impact but also often lead to more efficient and cost-effective processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.comnih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including aminopyrimidines.

For example, the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type three-component reaction has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov Similarly, a variety of substituted aminopyrimidines have been synthesized with yields ranging from 33-62% using microwave-assisted methods. nanobioletters.com The fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine under solvent-free and catalyst-free conditions also demonstrates a green approach to 2-aminopyrimidine (B69317) derivatives. foliamedica.bgyoutube.com

Below is a table summarizing various microwave-assisted syntheses of aminopyrimidine derivatives, highlighting the efficiency of this green chemistry technique.

| Starting Materials | Product Type | Reaction Conditions | Yield (%) | Reference |

| Substituted Acetophenones, Aromatic Aldehydes, Guanidine Nitrate, Uracil | Substituted Aminopyrimidines | Microwave irradiation, Water bath | 33-62 | nanobioletters.com |

| 2-Amino-4-chloro-pyrimidine, Substituted Amines | 2-Amino-4-substituted-pyrimidine derivatives | Microwave, 120–140 °C, 15–30 min, Anhydrous propanol | 54 | nih.gov |

| Dihydropyrimidine-2-thiones | 2-Amino-4-arylpyrimidine-5-carboxylic acid derivatives | Microwave irradiation | - | frontiersin.org |

| 2-Amino-4,6-dichloropyrimidine, Various Amines | 2-Aminopyrimidine derivatives | 80–90 °C, Solvent-free, Catalyst-free | Good to Excellent | foliamedica.bgyoutube.com |

| β-ketoester/β-aldehydoester, Guanidine hydrochloride | 5- and 6-substituted 2-aminopyrimidines | Microwave irradiation, Solvent-free | - | nih.gov |

| (E,E)-3,5-bisarylidene-N-[(S)-(-)-methylbenzyl]-4-piperidones, isatin, α-amino esters | Tetracyclic dispirooxindolopyrrolidine-piperidones | Microwave irradiation, 80 °C, 10 min, MeCN/EtOH/MeOH | up to 97% | researchgate.net |

| Thiophene, Formamide | Thienopyrimidinone derivatives | Microwave irradiation, 300 W, 10 min, 130 °C | - | orientjchem.org |

Data presented as found in the source. Dashes indicate where specific yield percentages were not provided in the source material.

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. springerprofessional.de This technology is particularly well-suited for the synthesis of heterocyclic compounds, including those containing nitrogen. rsc.orgspringerprofessional.dedurham.ac.uk

While specific applications of flow chemistry for the direct synthesis of this compound are not yet prevalent in the literature, the synthesis of related N-heterocycles demonstrates its potential. For example, the continuous flow synthesis of N-heterocycles from levulinic acid has been reported, showcasing the catalytic conversion of biomass-derived platform chemicals into valuable nitrogen-containing compounds. frontiersin.org Furthermore, flow chemistry has been successfully employed in the multi-step synthesis of aminopyrazoles, which were then converted to pyrazolopyrimidines, highlighting the potential for integrated and automated synthesis of complex heterocyclic systems. durham.ac.uk The development of flow-based peptide synthesis also demonstrates the capability of this technology for the efficient construction of molecules with amide bonds, a key feature in many biologically active compounds. beilstein-journals.org The application of these principles to pyrimidine amine synthesis is a promising area for future research, potentially leading to more efficient and sustainable manufacturing processes.

Catalyst Development and Optimization in Pyrimidine Amine Synthesis

The development of efficient and selective catalysts is paramount in modern organic synthesis. For the synthesis of pyrimidine amines, palladium-catalyzed amination of halopyrimidines (a type of Buchwald-Hartwig amination) is a widely used and powerful method. nih.gov The choice of catalyst, ligand, base, and solvent can have a profound impact on the reaction's efficiency and scope.

Research has shown that for the amination of highly activated substrates like 2-chloropyrimidine, palladium catalysis may not always be necessary, as nucleophilic aromatic substitution (SNAr) can proceed in good yields under green conditions, such as in water with a mild base. durham.ac.uk However, for less reactive substrates or more challenging couplings, a palladium catalyst is often essential. The use of sterically hindered and electron-rich phosphine ligands, such as Josiphos-type ligands, has been shown to be highly effective in the amination of aryl chlorides. nih.gov Copper-catalyzed amination has also emerged as a viable alternative, with studies showing the effectiveness of copper nanoparticles and copper-containing metal-organic frameworks (MOFs) in the amination of halopyridines. researchgate.net

The following table summarizes various catalytic systems that have been optimized for the synthesis of pyrimidine amines and related N-heterocycles, demonstrating the impact of catalyst and ligand choice on reaction outcomes.

| Substrate(s) | Catalyst/Ligand System | Solvent/Base/Temp. | Product Type | Yield (%) | Reference |

| Aryl Chlorides, Primary Amines | Pd(OAc)₂ / di(1-adamantyl)-n-butylphosphine | Toluene / NaOtBu / 120 °C | N-Aryl Amines | Excellent | tandfonline.com |

| 2-Chloropyrimidine, Amides | Pd(OAc)₂ / Xantphos | Toluene / Cs₂CO₃ / 110 °C | 2-(N-Acylamino)pyrimidines | High | researchgate.net |

| 2-Halopyridines, Amines | Copper Nanoparticles / L-proline | Dioxane / K₂CO₃ / 110 °C | 2-Aminopyridines | Good | researchgate.net |

| 2-Halopyridines, Amines | Copper-MOFs / 1,10-phenanthroline | Dioxane / K₂CO₃ / 110 °C | 2-Aminopyridines | Good | researchgate.net |

| 3,5-dimethylbromobenzene, n-butylamine | CoBr₂ / 4,4'-dimethyl-2,2'-bipyridyl (d-Mebpy) | DMAc / DBU / Light (390–395 nm) | N-Aryl Amines | High | chemrxiv.org |

| Allylic Carbonates, Amines/Phenoxides | Activated Metallacyclic Iridium / bis-naphthethylamino group | THF | Allylic Amines/Ethers | High | organic-chemistry.org |

Data presented as found in the source. Yields are described qualitatively where specific percentages were not provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial arrangement of atoms within 2-(Pyrimidin-4-yl)propan-2-amine can be comprehensively mapped.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the pyrimidine (B1678525) ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The protons of the methyl groups attached to the tertiary carbon would likely produce a singlet in the upfield region, while the amine (NH2) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For the related compound propan-2-amine, the carbon attached to the nitrogen appears at a specific chemical shift, and the two equivalent methyl carbons show a single peak. docbrown.info In this compound, the carbon atoms of the pyrimidine ring would resonate at distinct downfield shifts. The quaternary carbon atom of the propan-2-amine moiety and the two equivalent methyl carbons would also have characteristic chemical shifts. The presence of two distinct chemical shift lines in the ¹³C NMR spectrum of propan-2-amine indicates two different chemical environments for its three carbon atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | 8.5 - 9.0 | 150 - 160 |

| Pyrimidine-H | 7.0 - 7.5 | 110 - 120 |

| C(CH₃)₂ | - | 50 - 60 |

| C(CH₃)₂ | 1.2 - 1.5 | 25 - 35 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons on the pyrimidine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com HMBC is particularly useful for identifying the connection between the propan-2-amine group and the pyrimidine ring by showing a correlation between the methyl protons and the pyrimidine carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals the spatial proximity of protons. This can be used to confirm the three-dimensional structure of the molecule by showing through-space interactions between protons on the pyrimidine ring and the methyl groups of the propan-2-amine substituent. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. nih.gov For this compound, HRMS would confirm the molecular formula C₇H₁₁N₃ by providing a measured mass that is very close to the calculated exact mass. This high level of accuracy helps to distinguish the compound from other isomers with the same nominal mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgthermofisher.com This technique is routinely used to assess the purity of a sample by separating the main compound from any impurities. The mass spectrometer then provides the molecular weight of the eluting compounds, confirming the identity of the main peak as this compound and helping to identify any impurities present. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-N stretching vibration of the aliphatic amine would be observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching of the pyrimidine ring would likely appear above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the pyrimidine ring would be found in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Alkyl Group | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction (SC-XRD)

At present, specific single-crystal X-ray diffraction data for this compound is not available in published literature or crystallographic databases. This suggests that while the compound may have been synthesized, detailed structural elucidation via SC-XRD has either not been performed or the results have not been publicly disseminated. The process would typically involve growing a suitable single crystal of the compound, mounting it on a goniometer, and irradiating it with a focused X-ray beam. The resulting diffraction pattern would then be analyzed to solve the crystal structure.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted. However, based on its molecular structure, one can predict potential interactions. The presence of the pyrimidine ring and the primary amine group suggests the high likelihood of hydrogen bonding. Specifically, the amine protons (-NH2) can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of a stable, three-dimensional supramolecular architecture in the solid state. Further analysis would be required to identify other potential interactions, such as π-π stacking involving the pyrimidine rings.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of compounds from reaction mixtures and for the verification of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. While specific HPLC methodologies for this compound are not detailed in readily available sources, a general approach can be outlined. A reversed-phase HPLC method would likely be employed, utilizing a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be effective in separating the target compound from any impurities. Detection would most commonly be achieved using a UV detector, set to a wavelength where the pyrimidine chromophore exhibits strong absorbance.

A hypothetical HPLC method is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Preparative Chromatography

For the isolation of pure this compound on a larger scale than analytical HPLC allows, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The conditions developed for analytical HPLC can often be scaled up for preparative separation. Following separation, fractions are collected and analyzed, and those containing the pure compound are combined and the solvent evaporated to yield the purified product.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, providing a critical check on its composition and purity. For this compound, with a molecular formula of C7H11N3, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to validate the empirical formula.

Theoretical Elemental Composition of C7H11N3

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 84.077 | 61.28% |

| Hydrogen | H | 1.008 | 11.088 | 8.08% |

| Nitrogen | N | 14.007 | 42.021 | 30.64% |

| Total | 137.186 | 100.00% |

Experimental results from elemental analysis would be expected to fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm the identity and purity of the synthesized compound.

Computational and Theoretical Investigations of 2 Pyrimidin 4 Yl Propan 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For pyrimidine (B1678525) derivatives, these methods offer a window into their electronic characteristics and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov Studies on various aminopyrimidine and related heterocyclic systems, which serve as structural analogues for 2-(pyrimidin-4-yl)propan-2-amine, have demonstrated the utility of DFT, often using the B3LYP functional. nih.govmodern-journals.comresearchgate.net These calculations are instrumental in determining key electronic parameters that govern molecular reactivity.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding chemical reactivity. tandfonline.com The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. modern-journals.com

Molecular Electrostatic Potential (MEP) surfaces are another important output of DFT calculations. tandfonline.comrsc.org These surfaces map the electrostatic potential onto the electron density, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically electron-rich sites, susceptible to electrophilic attack or coordination, while the amino group can act as a hydrogen bond donor. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties of Pyrimidine Derivatives Note: This table presents typical data for analogous pyrimidine compounds to illustrate the parameters obtained from DFT calculations.

| Compound/Derivative | DFT Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2a) | B3LYP/6-311G(d,p) | -6.21 | -1.98 | 4.23 | modern-journals.com |

| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2b) | B3LYP/6-311G(d,p) | -6.15 | -2.11 | 4.04 | modern-journals.com |

| 2-Aminopyrimidine (B69317) | B3LYP/6-311++G** | -6.50 | -0.35 | 6.15 | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (18) | B3LYP/6-31G(d,p) | -6.34 | -2.15 | 4.19 | nih.govresearchgate.net |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties and are often used to complement DFT studies. researchgate.net These methods are particularly valuable for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

For pyrimidine derivatives, both DFT and ab initio calculations have been successfully used to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. modern-journals.comresearchgate.net For instance, calculations on 2-aminopyrimidine have shown that computed bond lengths and angles are in good agreement with values determined by X-ray crystallography. researchgate.net The predicted vibrational spectra can help in assigning experimental IR and Raman bands to specific molecular motions, while calculated ¹H and ¹³C NMR chemical shifts aid in the structural elucidation of newly synthesized compounds. jchemrev.com

Table 2: Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts (δ, ppm) for a Pyrimidine Derivative Note: This table is illustrative, showing the typical correlation between calculated and experimental data for a model compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (Method) | Reference |

|---|---|---|---|

| Pyrimidine-H | 8.88-6.88 | Consistent with experimental range (DFT/B3LYP) | modern-journals.com |

| NH | 9.01 | Consistent with experimental range (DFT/B3LYP) | modern-journals.com |

| CH3O- | 3.82-3.73 | Consistent with experimental range (DFT/B3LYP) | modern-journals.com |

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of molecules like this compound are intrinsically linked to their three-dimensional shape and the potential for existing in different isomeric forms.

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotation around the single bond connecting the propane (B168953) group to the pyrimidine ring would be a key focus, determining the orientation of the bulky propan-2-amine substituent relative to the heterocyclic ring.

Tautomerism is a phenomenon where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton. Pyrimidine derivatives are well-known to exhibit tautomerism. nih.gov For example, amino-substituted pyrimidines can potentially exist in an imino tautomeric form. Similarly, pyrimidinones (B12756618) can exist in keto-enol forms. nih.govnih.gov Quantum chemical calculations are essential for determining the relative energies and stabilities of these different tautomers. nih.govscience.org.ge Studies on related 2-aminopyrimidines and 4-hydroxypyrimidines consistently show that the amino-keto forms are generally more stable in both the gas phase and solution, which has significant implications for their hydrogen bonding patterns and receptor interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method provides detailed information on conformational flexibility and the interactions between a solute and solvent molecules.

For a compound like this compound, MD simulations can model its behavior in an aqueous environment, mimicking physiological conditions. These simulations reveal the dynamic range of conformations the molecule can adopt and the stability of these conformations. rsc.org Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms over time, indicating the structural stability of the molecule. nih.gov

Furthermore, MD simulations are crucial for studying solvation effects. researchgate.net By analyzing the Radial Distribution Functions (RDFs), one can understand how water molecules or other solvent components organize around the solute molecule. This provides insights into the formation and dynamics of hydrogen bonds between the compound's amino group or pyrimidine nitrogens and the surrounding solvent, which influences its solubility and bioavailability. researchgate.net

Molecular Docking Studies for Investigating Molecular Recognition and Binding Sites at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov Pyrimidine derivatives are known to inhibit various protein kinases, which are important targets in cancer therapy. nih.govnih.gov

Docking studies involving pyrimidine-based ligands, such as derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, have been used to investigate their binding to cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6. nih.gov These studies can identify crucial interactions, such as hydrogen bonds between the pyrimidine's nitrogen atoms or amino groups and key amino acid residues in the kinase's ATP-binding pocket (e.g., with hinge region residues). nih.govmdpi.com The docking score, an estimation of the binding affinity, helps in ranking potential inhibitors for further experimental testing. researchgate.net

Table 3: Examples of Molecular Docking Targets for Pyrimidine Derivatives Note: This table showcases protein targets for various pyrimidine derivatives, illustrating the application of docking studies.

Investigation of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the dominant forces that govern molecular recognition and the formation of ordered structures in the solid state (supramolecular assembly). acs.org For pyrimidine derivatives, these interactions include hydrogen bonds, π-π stacking, and halogen bonds. rsc.orguomphysics.net

The crystal structure of pyrimidine-containing compounds is often characterized by extensive hydrogen-bonding networks. researchgate.net The amino group and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively. rsc.org These interactions can lead to the formation of specific motifs, such as dimers or one-dimensional polymer-like chains. rsc.orgresearchgate.net

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to characterize and quantify these weak interactions. rsc.orguomphysics.net These methods analyze the electron density topology to identify bond critical points, which are indicative of an interaction. This allows for a detailed understanding of how molecules like this compound might self-assemble in the solid state, which is critical for controlling the physical properties of crystalline materials. rsc.org

QSAR (Quantitative Structure-Activity Relationship) at a theoretical molecular level (without implying biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. nih.gov While often used to predict biological activity, QSAR can also be applied at a purely theoretical molecular level to understand and predict physicochemical properties without any biological connotation. nih.govnih.gov

For this compound and its hypothetical derivatives, a theoretical QSAR study would involve calculating a range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

Molecular Descriptors: A wide array of descriptors can be calculated from the 2D and 3D structures of the molecules. These can be categorized as:

Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic Descriptors: Related to the distribution of electrons in the molecule, including dipole moment and orbital energies (e.g., HOMO and LUMO). google.com

Physicochemical Descriptors: Properties like lipophilicity (LogP) and molar refractivity.

Model Development: A QSAR model is built by finding a statistical correlation between a set of calculated descriptors and a particular molecular property. For instance, a model could be developed to predict the solubility or the melting point of a series of derivatives of this compound based on their structural features. The goal is to create a robust model that can accurately predict the property for new, unsynthesized derivatives. nih.gov

Illustrative QSAR Descriptor Data for Hypothetical Derivatives:

The following table presents a hypothetical set of calculated molecular descriptors for this compound and some of its notional derivatives.

| Compound | Derivative Substitution | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

| 1 | None | 151.19 | 0.8 | 64.7 | 2.5 |

| 2 | 2-chloro | 185.64 | 1.5 | 64.7 | 3.1 |

| 3 | 5-fluoro | 169.18 | 0.9 | 64.7 | 1.9 |

| 4 | N-methyl | 165.22 | 1.1 | 55.5 | 2.7 |

This table is for illustrative purposes and the data is hypothetical.

By analyzing such data, a theoretical QSAR model could be constructed, for example, to understand how substitutions on the pyrimidine ring influence the molecule's polarity and lipophilicity. This information is valuable for designing molecules with specific physicochemical properties for various chemical applications.

Chemical Reactivity and Mechanistic Studies of 2 Pyrimidin 4 Yl Propan 2 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to attack by various reagents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally a challenging transformation. The two nitrogen atoms deactivate the ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic than benzene. Furthermore, under the acidic conditions often required for SEAr, the nitrogen atoms can be protonated, further deactivating the ring.

However, the presence of activating groups, such as amino or alkoxy substituents, can facilitate electrophilic substitution. These groups donate electron density to the ring, partially offsetting the deactivating effect of the nitrogen atoms. For pyrimidine systems, electrophilic attack, when it does occur, is directed to the C-5 position. This is because the intermediates formed by attack at C-2, C-4, or C-6 are significantly destabilized by the adjacent positively charged nitrogen atoms in the resonance structures. In the case of 2-(Pyrimidin-4-yl)propan-2-amine, the propan-2-amine group, being an amino substituent, is expected to act as an activating group, directing potential electrophiles to the C-5 position.

Nucleophilic Addition and Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic addition and substitution reactions (SNAr). Nucleophiles preferentially attack the carbon atoms at positions C-2, C-4, and C-6, which are ortho and para to the ring nitrogens and thus bear a partial positive charge.

For 4-substituted pyrimidines, such as this compound, the C-4 and C-6 positions are the most activated sites for nucleophilic attack. The relative reactivity of these positions can be influenced by the nature of the substituent at C-4 and any leaving group present. Studies on related 4-aminopyrimidine (B60600) derivatives have shown that nucleophilic displacement of a leaving group at the C-4 position is a common and synthetically useful reaction. The stability of the Meisenheimer complex, the intermediate formed during SNAr, plays a crucial role in determining the reaction's feasibility and regioselectivity. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at the C-4 position compared to the C-2 position in many pyrimidine systems, making C-4 the preferred site for nucleophilic attack. mdpi.com

Reactivity of the Propan-2-amine Side Chain

The propan-2-amine side chain introduces a secondary amine functionality, which exhibits its own characteristic reactivity and also modulates the reactivity of the pyrimidine ring.

Amine Functional Group Reactions

The secondary amine group in this compound is nucleophilic and basic, although its basicity is influenced by the electron-withdrawing pyrimidine ring. This amine can undergo a variety of typical amine reactions, including:

Alkylation and Acylation: The nitrogen lone pair can react with electrophiles such as alkyl halides and acyl chlorides to form the corresponding N-alkylated and N-acylated products. These reactions are fundamental in modifying the structure and properties of the molecule.

Reaction with Aldehydes and Ketones: The amine can react with aldehydes and ketones to form imines or enamines, depending on the structure of the carbonyl compound and the reaction conditions.

Formation of Ammonium (B1175870) Salts: As a base, the amine readily reacts with acids to form ammonium salts. This property is often utilized in purification and handling of the compound.

The steric bulk of the isopropyl group attached to the nitrogen can influence the rate and feasibility of these reactions.

Substituent Effects on Pyrimidine Reactivity

The 2-(propan-2-amine) substituent significantly influences the electronic properties and, consequently, the reactivity of the pyrimidine ring. The amino group is an activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. This electron donation partially counteracts the electron-withdrawing inductive effect of the pyrimidine nitrogens, making the ring less electron-deficient than unsubstituted pyrimidine.

This activating effect has several consequences:

It facilitates electrophilic aromatic substitution at the C-5 position, as discussed earlier.

It can modulate the reactivity of the ring towards nucleophiles. While the ring remains susceptible to nucleophilic attack, the electron-donating nature of the amino group may slightly decrease the rate of reaction compared to pyrimidines bearing strongly electron-withdrawing substituents.

The steric hindrance provided by the bulky isopropyl group can also play a role, potentially hindering the approach of reagents to the adjacent positions on the pyrimidine ring.

Investigation of Reaction Mechanisms for Synthetic Transformations

The synthesis of pyrimidine derivatives often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyrimidine core. Mechanistic studies of these transformations provide valuable insights into the reaction pathways and allow for the optimization of reaction conditions.

For a compound like this compound, synthetic strategies could involve the reaction of a 4-halopyrimidine with 2-aminopropane. The mechanism of such a nucleophilic aromatic substitution would proceed through the formation of a Meisenheimer intermediate, as previously described. The rate of this reaction would be influenced by factors such as the nature of the leaving group on the pyrimidine, the solvent, and the presence of a base to neutralize the generated acid.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. Such studies on related systems have helped to elucidate the preference for nucleophilic attack at the C-4 position and to understand the role of substituent effects on the reaction mechanism.

Stability and Degradation Pathways under Various Chemical Conditions

While specific experimental studies on the stability and degradation of this compound are not extensively documented in publicly available literature, its chemical stability can be inferred from the known reactivity of the pyrimidine nucleus and related amino-substituted pyrimidines. The degradation of this compound is expected to involve reactions targeting the pyrimidine ring and the amino substituent, influenced by conditions such as pH, temperature, light, and the presence of oxidizing agents.

General Degradation Pathways of the Pyrimidine Ring:

The pyrimidine ring, in general, can be degraded in biological systems and under certain chemical conditions. The catabolism of pyrimidines typically involves the opening of the heterocyclic ring to form highly soluble products like β-alanine, ammonia, and carbon dioxide. pharmacy180.comcreative-proteomics.com This process is initiated by reduction of the pyrimidine ring, followed by hydrolytic cleavage. creative-proteomics.comegyankosh.ac.innumberanalytics.com While this is a common biological degradation pathway, the stability of the pyrimidine ring in this compound under abiotic conditions would depend on the specific chemical environment.

Influence of Substituents on Reactivity:

The reactivity of the pyrimidine ring is significantly influenced by its substituents. nih.gov The presence of an amino group, an electron-donating substituent, can modulate the ring's susceptibility to nucleophilic attack. Conversely, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes it prone to nucleophilic substitution, a common reaction for halopyrimidines. nih.govresearchgate.net Although this compound does not possess a halogen, the principles of nucleophilic aromatic substitution are relevant to understanding its potential reactivity.

Stability under Acidic and Basic Conditions:

Under acidic conditions, the primary amine of the 2-propan-2-amine group would likely be protonated, forming a salt. This would increase the water solubility of the compound. The stability of the pyrimidine ring itself under strong acidic or basic conditions would need to be experimentally determined, but extreme pH values could potentially lead to hydrolysis of the amino group or ring-opening reactions over time. For instance, the hydrolysis of amino groups in certain polysubstituted pyrimidines has been observed. researchgate.net

Thermal and Photochemical Stability:

The thermal stability of this compound is not documented. However, many organic compounds are susceptible to degradation at elevated temperatures. Similarly, exposure to ultraviolet (UV) light can induce photochemical reactions in aromatic systems, potentially leading to the formation of degradation products.

Oxidative Degradation:

The pyrimidine ring and the amino group can be susceptible to oxidation. The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. The tertiary carbon of the propan-2-amine substituent could also be a site for oxidative attack.

Hypothetical Stability Data:

Due to the absence of specific experimental data in the reviewed literature, the following table presents a hypothetical overview of the stability of this compound under various conditions for illustrative purposes. These are not experimentally verified results.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (pH 1-3) | Moderate | Protonated species, potential for slow hydrolysis of the amino group over extended periods. |

| Neutral (pH 6-8) | High | Expected to be relatively stable. |

| Basic (pH 11-14) | Moderate | Potential for slow degradation of the pyrimidine ring. |

| Elevated Temperature (>100°C) | Low to Moderate | Thermal decomposition products (structure undetermined). |

| UV Radiation (254 nm) | Low | Photodegradation products (structure undetermined). |

| Oxidizing Agents (e.g., H₂O₂) | Low | N-oxides, products of side-chain oxidation. |

Table 1: Hypothetical Stability Profile of this compound

Application As Precursors and Building Blocks in Complex Molecular Architectures

Utilization of 2-(Pyrimidin-4-yl)propan-2-amine as a Core Scaffold

The structural framework of this compound, which combines a pyrimidine (B1678525) ring with a tertiary amine-containing isopropyl group, makes it an attractive scaffold for the design of new chemical entities. The pyrimidine core itself is a well-established pharmacophore found in numerous FDA-approved drugs, where it often participates in key hydrogen bonding interactions with biological targets. The propan-2-amine substituent provides a crucial vector for further chemical modification, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

In medicinal chemistry, this compound can serve as a central building block for the development of kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways and are critical in cancer therapy. The pyrimidine ring can mimic the adenine (B156593) core of ATP, the natural substrate for kinases, while the amino group can be functionalized to interact with specific amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Table 1: Key Structural Features of this compound as a Scaffold

| Feature | Significance in Molecular Design |

| Pyrimidine Ring | - Bioisostere for purine (B94841) bases, enabling interaction with ATP-binding sites.- Can be readily substituted to modulate electronic properties and create specific interactions. |

| Propan-2-amine Moiety | - Provides a point for derivatization and introduction of diverse functional groups.- The tertiary amine can influence solubility and pharmacokinetic properties. |

| Overall Rigidity and 3D Shape | - The defined spatial arrangement of functional groups is crucial for specific binding to biological targets. |

Synthesis of Fused Pyrimidine Systems and Polycyclic Heterocycles

The reactivity of the pyrimidine ring and the amino group in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in drug discovery as they can present unique three-dimensional shapes that can lead to novel biological activities.

One common strategy involves the reaction of the amino group with various electrophilic reagents to construct a new ring fused to the pyrimidine core. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrimidine (B8664642) derivatives, which can be further modified. Another approach involves the functionalization of the pyrimidine ring itself, followed by intramolecular cyclization reactions to generate fused systems such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines. nih.govresearchgate.net These fused heterocycles are often found in compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels. nih.govnih.gov

The synthesis of these complex molecules often employs modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, which allow for the efficient construction of molecular diversity from simple starting materials. sciencescholar.usresearchgate.net

Role in the Construction of Chemical Libraries for Research Screening

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new hit compounds. The amenability of this compound to a variety of chemical transformations makes it an excellent building block for the construction of such libraries.

Through combinatorial chemistry approaches, the amino group of this compound can be readily acylated, alkylated, or used in reductive amination reactions with a large panel of aldehydes and carboxylic acids to generate a library of N-substituted derivatives. Similarly, the pyrimidine ring can be functionalized at various positions, further expanding the chemical space of the library.

The use of high-throughput synthesis techniques, often in automated platforms, allows for the rapid generation of hundreds or even thousands of distinct compounds based on the this compound scaffold. nih.govrsc.org These libraries can then be screened against a wide range of biological targets to identify compounds with desired activities, which can then be further optimized in hit-to-lead campaigns.

Derivatization for Probe and Ligand Design in Chemical Biology Research

In chemical biology, probes and ligands are essential tools for studying the function of biological molecules in their native environment. This compound can be derivatized to create such tools. For example, by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, researchers can visualize and track the localization of the compound within cells or pull down its protein targets for identification.

The amino group of this compound provides a convenient handle for the attachment of these reporter groups, often via a linker to minimize interference with the compound's binding to its target. Furthermore, the pyrimidine scaffold can be modified to incorporate photo-reactive groups, creating photo-affinity probes that can be used to covalently label their biological targets upon irradiation with light.

These derivatized probes are invaluable for target identification and validation studies, helping to elucidate the mechanism of action of bioactive compounds and to identify new therapeutic targets.

Integration into Polymer and Materials Chemistry (as a monomer or building block for functional materials)

While the primary focus of pyrimidine derivatives has been in the life sciences, their unique electronic and hydrogen-bonding properties also make them interesting candidates for applications in materials science. This compound, with its reactive amino group, can potentially be used as a monomer or a functional building block for the synthesis of novel polymers and materials.

For instance, the amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, leading to materials with tailored thermal and mechanical properties. The incorporation of the pyrimidine ring into the polymer backbone could impart specific properties, such as conductivity, self-assembly capabilities through hydrogen bonding, or the ability to coordinate with metal ions.

While this area of research is less explored compared to its applications in medicinal chemistry, the potential for using this compound to create functional materials with applications in electronics, sensing, or catalysis represents an exciting avenue for future investigation. The ability of the pyrimidine nitrogen atoms to act as ligands for metals could lead to the development of novel coordination polymers and metal-organic frameworks (MOFs).

Advanced Topics in Pyrimidine Amine Chemistry

Polymorphism and Crystal Engineering of 2-(Pyrimidin-4-yl)propan-2-amine Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can exhibit varied physical properties. While specific studies on the polymorphic behavior of this compound are not documented in available literature, the principles of crystal engineering are widely applied to the broader family of pyrimidine (B1678525) derivatives.

Crystal engineering aims to design and control the assembly of molecules into specific crystalline architectures. youtube.com This is often achieved by leveraging non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. youtube.comrsc.org For aminopyrimidine derivatives, the amino group and the nitrogen atoms in the pyrimidine ring are potent hydrogen bond donors and acceptors, respectively. These interactions are fundamental in guiding the formation of predictable supramolecular structures, known as synthons. youtube.com

In the case of aminopyrimidines, the formation of hydrogen-bonded dimers via N-H···N interactions is a common structural motif. researchgate.net For instance, the crystal structure of 5-aminopyrimidine (B1217817) reveals a two-dimensional network stabilized by hydrogen bonds between the amino group and the ring nitrogen atoms. umn.edu The introduction of different substituents allows for the modulation of these interactions, potentially leading to different crystal packing and the emergence of polymorphs. The study of how different functional groups influence these packing arrangements is a key aspect of crystal engineering.

Table 1: Examples of Intermolecular Interactions in Pyrimidine Derivatives

| Compound/System | Intermolecular Interaction Type | Significance |

|---|---|---|

| 5-Aminopyrimidine | Hydrogen Bonding (N-H···N) | Forms a 2D network, stabilizing the crystal structure. umn.edu |

| Quinoxaline Derivatives | Weak Hydrogen Bonds & Halogen Bonding | The interplay between these forces can lead to isostructural metastable crystal forms. rsc.org |

Solid-State Chemistry and Structural Control

For example, studies on tris{2-[4-(2-pyrid-yl)pyrimidin-2-ylsulfanyl]eth-yl}amine show how the tripodal nature of the molecule and π-π stacking between adjacent heterocycles lead to a three-dimensional supramolecular network. nih.gov Such control over the three-dimensional arrangement is crucial for developing materials with desired properties.

The synthesis of co-crystals is another strategy within solid-state chemistry to modify a compound's physical properties. This involves combining a target molecule with a co-former in a specific stoichiometric ratio. For pyrimidine derivatives, co-crystal engineering has been explored to enhance properties like solubility and stability.

Chemoinformatics and Data Mining for Pyrimidine Amine Research

Chemoinformatics and data mining have become indispensable tools in modern drug discovery and materials science. nih.gov These computational techniques are used to analyze large datasets of chemical compounds to identify structure-activity relationships (SAR) and structure-property relationships (QSPR). For pyrimidine amines, these methods are crucial for navigating the vast chemical space to find promising new molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently performed on pyrimidine derivatives to correlate their structural features with biological activities. nih.govnih.govmui.ac.ir These studies utilize molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. By building mathematical models, researchers can predict the activity of new, unsynthesized compounds. For example, QSAR models have been developed for pyrimidine derivatives as inhibitors of various enzymes, guiding the design of more potent and selective drug candidates. nih.govnih.govjrespharm.com

Data mining of large chemical libraries, such as those in DNA-encoded libraries (DELs), is another powerful approach. Pyrimidine scaffolds are often used in the design of these libraries due to their "privileged" nature, meaning they can bind to a variety of biological targets. nih.gov By screening these libraries against a specific protein, researchers can identify high-affinity ligands. nih.gov

Table 2: Representative Chemoinformatics Tools and Their Application in Pyrimidine Research

| Tool/Technique | Description | Application in Pyrimidine Research |

|---|---|---|

| QSAR | Quantitative Structure-Activity Relationship models correlate molecular structure with biological activity. | Predicting the anticancer or enzyme inhibitory activity of novel pyrimidine derivatives. nih.govnih.govmui.ac.ir |

| Molecular Docking | Simulates the binding of a ligand to a receptor's active site. | Predicting the binding mode and affinity of pyrimidine inhibitors to their target proteins. jrespharm.com |

| DNA-Encoded Libraries (DELs) | Large collections of molecules individually tagged with a unique DNA barcode for rapid screening. | Identifying potent pyrimidine-based inhibitors for therapeutic targets like bromodomains. nih.gov |

| Tanimoto Similarity / PMI Analysis | Chemoinformatic analyses to assess molecular diversity and shape. | Demonstrating the structural and shape diversity of novel pyrimidine-embedded molecular frameworks. nih.gov |

Microfluidics and Automated Synthesis Platforms for Pyrimidine Compound Discovery

The synthesis of large and diverse compound libraries is essential for high-throughput screening and drug discovery. Microfluidics and automated synthesis platforms offer significant advantages over traditional batch chemistry, including faster reaction times, higher yields, improved safety, and the ability to perform reactions on a very small scale. rug.nltum.de

While specific applications of these technologies for the synthesis of this compound are not reported, the synthesis of pyrimidine derivatives in general has been adapted to these advanced platforms. Ultrasound-assisted synthesis, often combined with microfluidics, has been shown to be a powerful tool for constructing the pyrimidine core, leading to shorter reaction times and higher yields. nih.gov

Automated platforms can facilitate the rapid optimization of reaction conditions and the parallel synthesis of a large number of pyrimidine analogues. This is particularly useful for exploring the structure-activity relationships of a new chemical scaffold. For example, a series of unsymmetrical pyrimidines can be synthesized by the cyclization of respective chalcones with guanidine (B92328) hydrochloride, a process that can be readily automated. nih.gov The integration of microfluidics with real-time analysis allows for the rapid screening of reaction outcomes, accelerating the discovery of novel pyrimidine compounds with desired properties.

Future Research Directions and Unexplored Avenues for 2 Pyrimidin 4 Yl Propan 2 Amine

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique chemical properties. nih.govgrowingscience.comnih.govmdpi.com The specific compound, 2-(Pyrimidin-4-yl)propan-2-amine, with its tertiary amine linked to the electron-deficient pyrimidine ring, presents a unique structural motif. While much research has focused on broadly substituted pyrimidines, the future exploration of this particular molecule and its derivatives holds significant promise. The following sections outline key areas for future investigation, from fundamental synthesis to advanced applications.

Q & A

Q. What are the common synthetic routes for 2-(Pyrimidin-4-yl)propan-2-amine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting pyrimidine-4-carbonitrile with isopropylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) yields the target compound. Temperature (e.g., 60–80°C) and solvent choice (e.g., ethanol or THF) significantly affect reaction efficiency. Lower temperatures (<50°C) may result in incomplete conversion, while higher temperatures risk side reactions like ring-opening. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is often required to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The pyrimidine ring protons appear as doublets in δ 8.3–8.5 ppm (C5–H and C6–H), while the isopropyl group shows a singlet at δ 1.3–1.5 ppm (CH₃) and a septet at δ 3.1–3.3 ppm (CH).

- ¹³C NMR : The pyrimidine carbons resonate at δ 160–165 ppm (C2 and C4), with the quaternary carbon (C-propan-2-yl) at δ 45–50 ppm.

- IR : A sharp peak near 3350 cm⁻¹ confirms the NH₂ group, and pyrimidine ring vibrations appear at 1550–1600 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation under strongly acidic (pH <2) or basic (pH >10) conditions, with <50% recovery after 24 hours. Neutral pH (6–8) in aqueous buffers preserves >90% integrity. Storage recommendations: –20°C under nitrogen .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence biological activity in vitro?

Modifying substituents at C2, C4, or C6 positions alters binding affinity to enzymes like dihydrofolate reductase (DHFR). For example:

- Electron-withdrawing groups (e.g., CF₃ at C4) : Increase binding affinity (IC₅₀ = 0.8 µM vs. DHFR) by enhancing hydrogen bonding with active-site residues.

- Electron-donating groups (e.g., OCH₃ at C2) : Reduce activity (IC₅₀ >10 µM) due to steric hindrance.

Structure-activity relationship (SAR) studies require molecular docking (AutoDock Vina) and enzymatic assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often arise from assay conditions:

- Antimicrobial assays : Use standardized MIC (minimum inhibitory concentration) protocols (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : Validate via MTT assays on mammalian cell lines (e.g., HEK293), ensuring compound purity (>95%) to exclude false positives from impurities. Dose-response curves (0.1–100 µM) clarify selective toxicity thresholds .